molecular formula C7H9NS B14634877 (E)-N-Ethyl-1-(thiophen-2-yl)methanimine CAS No. 54433-72-6

(E)-N-Ethyl-1-(thiophen-2-yl)methanimine

Cat. No.: B14634877
CAS No.: 54433-72-6
M. Wt: 139.22 g/mol
InChI Key: CGVUBENGSOVNGP-UHFFFAOYSA-N
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Description

Ethanamine, N-(2-thienylmethylene)- is an organic compound that belongs to the class of amines It features a thienylmethylene group attached to the nitrogen atom of ethanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-(2-thienylmethylene)- typically involves the reaction of ethanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of ethanamine to form the imine linkage.

Industrial Production Methods

Industrial production of Ethanamine, N-(2-thienylmethylene)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-(2-thienylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Ethanamine derivatives with reduced imine groups.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

Ethanamine, N-(2-thienylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thienyl group may also participate in π-π interactions with aromatic residues in biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N-ethyl-: A primary amine with an ethyl group attached to the nitrogen atom.

    Ethanamine, N-methyl-: A primary amine with a methyl group attached to the nitrogen atom.

    Ethanamine, N-phenyl-: A primary amine with a phenyl group attached to the nitrogen atom.

Uniqueness

Ethanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties and reactivity. The thienyl group enhances the compound’s ability to participate in aromatic interactions and electrophilic substitution reactions, setting it apart from other ethanamine derivatives.

Properties

CAS No.

54433-72-6

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

N-ethyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C7H9NS/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3

InChI Key

CGVUBENGSOVNGP-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CS1

Origin of Product

United States

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